

# A Comparative Crystallographic Analysis of Ibuprofen and its Silicon Analogue, Sila-Ibuprofen

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## Compound of Interest

Compound Name: *Lobuprofen*

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An objective comparison of the solid-state structures of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and its silicon-containing counterpart, sila-ibuprofen, reveals subtle yet significant differences in their crystal packing and intermolecular interactions. This guide presents a summary of the crystallographic data, details the experimental methodologies employed for their characterization, and provides a visual representation of the comparative analysis workflow.

Sila-ibuprofen, a derivative of ibuprofen where a carbon atom in the isobutyl group is replaced by a silicon atom, has been synthesized and investigated as a potential alternative with modified physicochemical properties.<sup>[1][2]</sup> Notably, sila-ibuprofen exhibits increased water solubility and a lower melting enthalpy, which are attributed to the carbon-silicon switch.<sup>[1][2][3]</sup> While the binding and inhibition properties of cyclooxygenase enzymes appear to be very similar to ibuprofen, the crystallographic structures provide insights into the solid-state characteristics that influence these macroscopic properties.<sup>[1]</sup>

## Crystallographic Data Comparison

The crystallographic data for the phenylethanaminium (PEA) salts of both S-ibuprofen and S-sila-ibuprofen have been determined, allowing for a direct comparison of their solid-state structures. The unit cell parameters and refinement statistics are summarized in the table below.

Parameter	Ibuprofen-PEA Salt	Sila-ibuprofen-PEA Salt
Formula	$C_8H_{12}N^+ \cdot C_{13}H_{17}O_2^-$	$C_8H_{12}N^+ \cdot C_{13}H_{17}O_2^-$
Space Group	P1	P2 <sub>1</sub>
a (Å)	9.2931 (10)	9.1763 (3)
b (Å)	10.3756 (12)	10.1332 (4)
c (Å)	12.0223 (14)	12.5005 (5)
$\alpha$ (°)	88.084 (9)	90
$\beta$ (°)	76.512 (9)	108.930 (4)
$\gamma$ (°)	74.408 (9)	90
Volume (Å <sup>3</sup> )	1079.4 (2)	1099.99 (7)
Z	2	2
R <sub>int</sub>	0.0552	0.0517
Average I/ $\sigma$	29.8	14.3
CCDC Deposition Number	2034508	2034509

Table 1: Comparative crystallographic data for Ibuprofen-PEA and Sila-ibuprofen-PEA salts. Data sourced from IUCr Journals.[\[1\]](#)

## Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction. The following provides a summary of the key experimental steps.

### Crystallization

Crystals of the ibuprofen and sila-ibuprofen salts were grown from racemic solutions of the respective compounds to which either R- or S-phenylethan-1-ammonium (PEA) was added.[\[1\]](#)

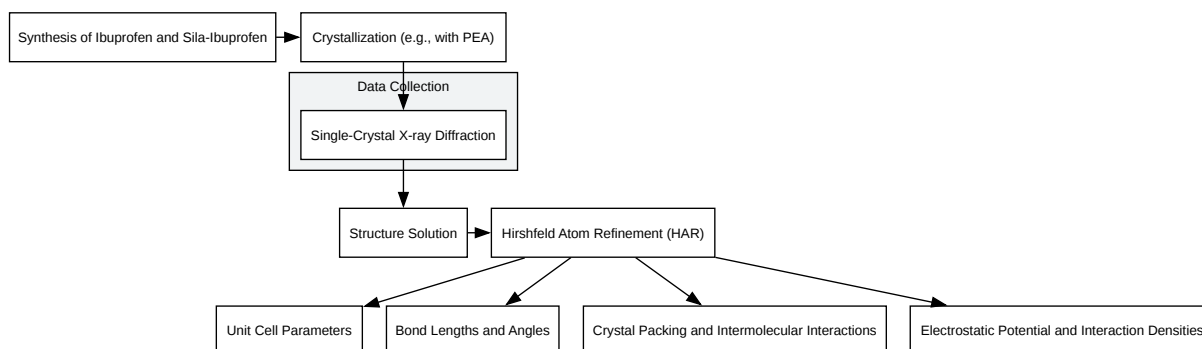
The crystallographic analysis revealed that the ibuprofen salt formed with S-PEA resulted in a mixed crystal of approximately 20/80% S-/R-ibuprofen, while the sila-ibuprofen salt formed with R-PEA yielded an enantiomerically pure S-sila-ibuprofen crystal.[1]

## X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected for the PEA salts of both ibuprofen and sila-ibuprofen. The structures were solved and refined using quantum-crystallographic methods.[1] Specifically, the refinement was carried out using Hirshfeld atom refinement (HAR) with the NoSpherA2 program.[1][4] This method allows for a more detailed and accurate description of the electron density distribution compared to standard independent atom models. For the ibuprofen-argininium salt, refinement of anisotropic displacement parameters was stabilized using RIGU restraints.[4] A disorder model was introduced for the ibuprofen-argininium salt to account for the presence of both enantiomers.[4]

## Comparative Analysis Workflow

The logical flow of a comparative crystallographic study between ibuprofen and sila-ibuprofen can be visualized as follows:



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Figure 1: Workflow for the comparative crystallographic study of ibuprofen and sila-ibuprofen.

## Structural Insights and Intermolecular Interactions

The substitution of carbon with silicon introduces changes in the electrostatic potential around the C/Si-H group, which is a key factor influencing the intermolecular interactions in the solid state.[1] In the crystal structures of the PEA salts, both ibuprofen and sila-ibuprofen exhibit similar patterns of noncovalent interactions.[5] These are dominated by hydrogen bonds between the carboxylate group and neighboring amino residues, as well as dispersion interactions involving the arene ring and the isobutyl/sila-isobutyl group.[5] The N-H...O hydrogen bonds observed in the salt crystals are analogous to the guanidino-carboxylate interactions found in the active site of cyclooxygenase enzymes.[5]

A detailed analysis of the O...N distances in the ibuprofen-PEA structure reveals values of 2.62 (7), 2.66 (9), and 2.60 (7) Å.[1] For sila-ibuprofen, the corresponding distances are 2.66 (9) and 2.66 (9) Å, indicating that the lengths and strengths of these crucial hydrogen bonds are comparable in both structures.[1]

In conclusion, the comparative crystallographic study of ibuprofen and sila-ibuprofen provides valuable insights into the structural consequences of the carbon-to-silicon substitution. While the overall binding motifs and key hydrogen bonding interactions are preserved, the subtle changes in the crystal packing and electrostatic potential likely contribute to the observed differences in physicochemical properties such as solubility and melting point. This information is crucial for the rational design of new drug candidates with improved pharmaceutical profiles.

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